molecular formula C19H18N4O2 B2523792 Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 866051-62-9

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2523792
CAS No.: 866051-62-9
M. Wt: 334.379
InChI Key: XWEPAXRWDDYRAN-UHFFFAOYSA-N
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Description

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methylanilino group, and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves a multi-step process One common method starts with the preparation of 3-phenyl-1,2,4-triazine-5,6-dicarboxylic acid This intermediate is then esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. High-pressure and high-temperature conditions may be employed to accelerate the reaction rates and achieve higher efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the methylanilino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism by which Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylanilino group can enhance binding affinity to certain proteins, while the phenyl group can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:

    Ethyl 5-(anilino)-3-phenyl-1,2,4-triazine-6-carboxylate: Similar structure but lacks the methyl group on the aniline, which can affect its reactivity and binding properties.

    Ethyl 5-(methylanilino)-3-methyl-1,2,4-triazine-6-carboxylate: Contains a methyl group on the triazine ring, which can influence its chemical behavior and applications.

    Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-sulfonate: The carboxylate group is replaced with a sulfonate group, altering its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-(N-methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-19(24)16-18(23(2)15-12-8-5-9-13-15)20-17(22-21-16)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEPAXRWDDYRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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